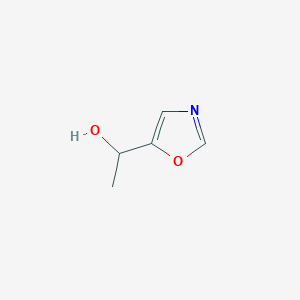
1-(1,3-Oxazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Oxazol-5-yl)ethan-1-ol is a heterocyclic organic compound with the molecular formula C5H7NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,3-Oxazol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the cyclization of [(Pyridyl-3-yl-carbonyl)amino]acetic acid. This reaction typically requires the use of a dehydrating agent and is conducted under reflux conditions .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: Formation of 1-(1,3-Oxazol-5-yl)ethanone.
Reduction: Formation of 1-(1,3-Oxazol-5-yl)ethanol.
Substitution: Formation of various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-Oxazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential bioactive compound.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Oxazol-5-yl)ethan-1-ol involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
1-(1,3-Oxazol-4-yl)ethan-1-ol: Similar in structure but with the oxazole ring substituted at a different position.
1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethan-1-one: Features additional methyl groups and a carbonyl group.
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol: Contains a phenyl group and an isoxazole ring.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C5H7NO2 |
|---|---|
Peso molecular |
113.11 g/mol |
Nombre IUPAC |
1-(1,3-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3 |
Clave InChI |
RHOXEKJVUHKEKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13309733.png)



![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
![2-[3-(Difluoromethyl)phenyl]propanoic acid](/img/structure/B13309750.png)

![N-Methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamoyl chloride](/img/structure/B13309757.png)
amine](/img/structure/B13309762.png)
![6-Bromo-2-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B13309766.png)

